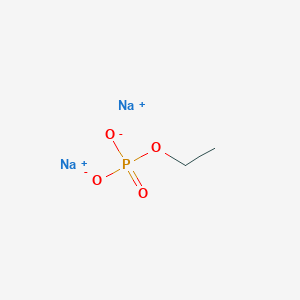
Dichlorodicyclohexylsilan
Übersicht
Beschreibung
Dichlorodicyclohexylsilane is an organosilicon compound with the molecular formula C12H22Cl2Si. It is a silane reagent, often used in chemical reactions as a source of silicon. This compound is characterized by its two cyclohexyl groups attached to a silicon atom, which is also bonded to two chlorine atoms. Dichlorodicyclohexylsilane is known for its utility in various synthetic applications, particularly in the field of organosilicon chemistry.
Wissenschaftliche Forschungsanwendungen
Dichlorodicyclohexylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dichlorodicyclohexylsilane typically involves the reaction of cyclohexene with tetrachlorosilane. This reaction proceeds under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows: [ \text{2 C}6\text{H}{10} + \text{SiCl}_4 \rightarrow \text{(C}6\text{H}{11})_2\text{SiCl}_2 ]
Industrial Production Methods: In industrial settings, the production of dichlorodicyclohexylsilane involves large-scale reactions using high-purity reagents and optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to remove any impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Dichlorodicyclohexylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in dichlorodicyclohexylsilane can be replaced by other nucleophiles, such as alcohols or amines, to form corresponding siloxanes or silazanes.
Hydrolysis: This compound reacts with water to form silanols and hydrochloric acid.
Oxidation and Reduction: Dichlorodicyclohexylsilane can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and other nucleophiles. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction occurs readily in the presence of moisture or water, often under ambient conditions.
Major Products Formed:
Wirkmechanismus
The mechanism of action of dichlorodicyclohexylsilane involves its ability to form stable bonds with other elements, particularly oxygen and nitrogen. This property makes it useful in the formation of siloxane and silazane linkages. The molecular targets and pathways involved include the interaction of the silicon atom with nucleophiles, leading to the formation of new chemical bonds. These interactions are crucial in various synthetic and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Dichlorodimethylsilane: Similar in structure but with methyl groups instead of cyclohexyl groups.
Dichlorodiethylsilane: Contains ethyl groups instead of cyclohexyl groups.
Dichlorodiphenylsilane: Features phenyl groups instead of cyclohexyl groups.
Uniqueness: Dichlorodicyclohexylsilane is unique due to its bulky cyclohexyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in applications where controlled reactivity is desired .
Eigenschaften
IUPAC Name |
dichloro(dicyclohexyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Cl2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESPKCNRKMAVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Si](C2CCCCC2)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446549 | |
| Record name | dichlorodicyclohexylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18035-74-0 | |
| Record name | 1,1′-(Dichlorosilylene)bis[cyclohexane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18035-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dichlorodicyclohexylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane, 1,1'-(dichlorosilylene)bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of dichlorodicyclohexylsilane affect the degradation rate of the resulting poly(gem-silyl ester)?
A1: Dichlorodicyclohexylsilane is reacted with bis(trimethylsilyl) terephthalate to produce poly(dicyclohexylsilyl terephthalate) (1b) []. The two cyclohexyl groups attached to the silicon atom in 1b introduce steric bulk around the silicon-ester bond. This steric hindrance makes it more difficult for water molecules to approach and attack the silicon atom, thus slowing down the hydrolytic degradation process. The research demonstrated that 1b exhibited greater stability against nucleophilic degradation compared to polymers with less bulky substituents on the silicon atom [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B107483.png)







![(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol](/img/structure/B107510.png)




